4-(6-Ethoxypyridin-3-yl)morpholine
Description
Significance of Morpholine (B109124) and Pyridine (B92270) Scaffolds in Synthetic Chemistry
The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs. nih.govnih.gov Its appeal stems from its favorable physicochemical, biological, and metabolic properties, as well as its relatively straightforward synthesis. nih.gov The morpholine moiety can enhance the potency of a molecule and improve its pharmacokinetic profile. nih.govnih.gov It is a versatile and readily accessible building block in synthetic chemistry, easily introduced as an amine reagent or constructed through various synthetic routes. nih.gov The ability of the morpholine ring to participate in molecular interactions with target proteins, such as kinases, makes it a valuable component in the design of enzyme inhibitors. nih.gov
Similarly, the pyridine scaffold is one of the most extensively used heterocycles in drug design due to its significant impact on pharmacological activity. ontosight.ai Pyridine-containing compounds have a broad range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. acs.org The incorporation of a pyridine nucleus is a key strategy in drug discovery, with its polar and ionizable nature often improving the solubility and bioavailability of less soluble molecules. illinoisstate.eduorgsyn.org The versatility of the pyridine ring allows for easy conversion into various functional derivatives, making it a cornerstone for the synthesis of new chemical entities. acs.org
Overview of Heterocyclic Compounds as Lead Structures in Academic Investigations
Heterocyclic compounds, characterized by a ring structure containing at least one atom other than carbon, are fundamental to modern drug development. ijprs.com Their structural diversity and wide range of pharmacological activities make them crucial in medicinal chemistry. ijprs.com Over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their central role in the discovery of new drugs. nih.gov
These compounds serve as essential scaffolds in the design of molecules that can interact with specific biological targets. researchgate.net Many natural products with significant biological activity, such as alkaloids and vitamins, contain heterocyclic structures. illinoisstate.edu In academic research, heterocyclic compounds are extensively studied as lead structures for the development of novel therapeutic agents for a wide array of diseases. researchgate.netuobaghdad.edu.iq The ability to modify the heterocyclic core allows for the fine-tuning of a compound's properties to optimize its efficacy and safety.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-ethoxypyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11-4-3-10(9-12-11)13-5-7-14-8-6-13/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJZIWRPUKNLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80667251 | |
| Record name | 4-(6-Ethoxypyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-33-1 | |
| Record name | 4-(6-Ethoxypyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Structural Optimization Studies of 4 6 Ethoxypyridin 3 Yl Morpholine Derivatives
Rational Design and Scaffold Modifications for Enhanced Activity
The rational design of derivatives based on the 4-(6-ethoxypyridin-3-yl)morpholine scaffold would likely be guided by a specific biological target. The morpholine (B109124) ring is a common feature in molecules targeting kinases, and its inclusion often improves pharmacokinetic properties. researchgate.netnih.gov Modifications to the core scaffold would aim to enhance potency and selectivity for the intended target.
Scaffold Modification Strategies:
Bioisosteric Replacement: The central pyridine (B92270) ring could be replaced with other heterocyclic systems like pyrimidine (B1678525), pyrazine, or even non-aromatic rings to explore different spatial arrangements and electronic properties. For instance, replacing the pyridine with a pyrazolopyrimidine has been shown to be important for potent inhibitory activity in other series. e3s-conferences.org
Scaffold Hopping: Entirely new core structures could be designed that maintain the key pharmacophoric elements of the original molecule in a similar 3D orientation.
Bridged Analogs: Introducing conformational constraints, such as creating bridged morpholine derivatives, can lock the molecule into a more bioactive conformation, potentially increasing affinity for the target protein. e3s-conferences.org Studies on other morpholine-containing compounds have shown that bridged analogs can penetrate deep into the binding pocket of targets like mTOR. e3s-conferences.org
Positional and Substituent Effects on Biological Activity
The biological activity of derivatives would be highly sensitive to the position and nature of substituents on both the pyridine and morpholine rings.
Pyridyl Substituents: The position of the morpholine and ethoxy groups on the pyridine ring is critical. Moving the morpholine to a different position would alter the vector and distance to the ethoxy group, likely impacting target binding. The ethoxy group itself is a key feature. SAR studies would involve varying its length (methoxy, propoxy, etc.) and exploring branched or cyclic alkoxy groups to probe the size and nature of the corresponding binding pocket. Replacement of the ethoxy group with other substituents like alkyl, halogen, or trifluoromethyl groups would also be a standard strategy to modulate electronic and steric properties. mdpi.com
Morpholine Ring Substitutions: The introduction of substituents on the morpholine ring, particularly at the C-2, C-3, C-5, or C-6 positions, can significantly influence activity. For example, in some series, adding an alkyl group at the 3rd position of the morpholine ring has been found to increase anticancer activity. sci-hub.se
Illustrative SAR Data for Analogous Systems:
The following table illustrates typical SAR data that would be generated for such a series, based on findings for other morpholine derivatives. Note that this data is hypothetical for the specific this compound core and is based on general principles.
| Compound ID | R (at Pyridine-6) | R' (at Morpholine) | Target Activity (IC₅₀, nM) |
| Parent | -OCH₂CH₃ | H | Baseline |
| 1 | -OCH₃ | H | Variable |
| 2 | -OCH(CH₃)₂ | H | Variable |
| 3 | -CF₃ | H | Variable |
| 4 | -OCH₂CH₃ | 3-CH₃ | Variable |
| 5 | -OCH₂CH₃ | 2,6-di-CH₃ | Variable |
Elucidation of Key Pharmacophoric Elements
A pharmacophore model for this compound derivatives would identify the essential structural features required for biological activity. Based on the parent structure and general knowledge of similar compounds, the key elements would likely include:
Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues in a target's active site. researchgate.net
Hydrophobic Regions: The ethyl group of the ethoxy substituent and the aliphatic carbons of the morpholine ring provide hydrophobic character, which can engage in van der Waals interactions with nonpolar regions of a binding pocket.
Aromatic System: The pyridine ring can participate in π-π stacking or other aromatic interactions.
Vectorial Arrangement: The specific 3D arrangement of these features—the distance and angle between the hydrogen bond acceptors, the hydrophobic ethyl group, and the aromatic ring—would be a defining characteristic of the pharmacophore.
Studies on other morpholine-containing kinase inhibitors have highlighted the importance of the morpholine oxygen in forming hydrogen bonds within the catalytic site of enzymes. researchgate.net
Conformational Analysis and its Influence on SAR
The three-dimensional shape (conformation) of the this compound molecule is a critical determinant of its biological activity. The molecule has several rotatable bonds, including the C-N bond between the pyridine and morpholine rings and the C-O bond of the ethoxy group.
Morpholine Ring Conformation: The morpholine ring typically adopts a stable chair conformation. The orientation of any substituents on the ring (axial vs. equatorial) can have a profound effect on how the molecule fits into a binding site.
Rotational Isomers (Rotamers): The relative orientation of the pyridine and morpholine rings is crucial. There may be a high energy barrier to rotation around the C-N bond, and only a specific range of dihedral angles might be permissible for active compounds. Computational studies, such as molecular dynamics simulations and 3D-QSAR analyses, would be employed to understand the preferred low-energy conformations and how they correlate with activity. nih.gov For instance, a 3D-QSAR analysis on other morpholine series identified that the regions around the ring systems and the aliphatic amine of the morpholine are important for affinity. nih.gov
Ultimately, a comprehensive understanding of the SAR for this class of compounds would require the synthesis and biological evaluation of a diverse library of analogs, coupled with computational modeling and, ideally, co-crystallization studies with the biological target to visualize the binding mode directly.
Mechanistic Investigations of Chemical Reactivity and Molecular Interactions
Reaction Mechanism Elucidation for Morpholine (B109124) Derivatives
The reactivity of the morpholine moiety is a subject of extensive study, providing a framework for understanding the behavior of its derivatives.
The reaction of morpholine derivatives is significantly influenced by the solvent system. Studies on the morpholinolysis of esters in methanol-water mixtures show that the reaction proceeds via acyl-oxygen scission, leading to a tetrahedral intermediate. researchgate.net The composition of the solvent plays a crucial role in stabilizing the transition states and, consequently, affects the reaction rate.
The kinetics of these reactions are typically second-order, and the rate constants are observed to increase with a higher water content in the methanol-water mixture. researchgate.net This increase is attributed to the enhanced stabilization of the activated complex by the more polar solvent. researchgate.net The relationship between the rate constant (log kA) and solvent parameters, such as the solvatochromic parameters (α, β, π*), reveals that the reaction depends heavily on non-specific solvation and, to a lesser extent, specific solvation effects like hydrogen bond donor ability. researchgate.net
Table 1: Solvent Effects on Morpholinolysis Rate Constants
| Solvent Composition (% MeOH in H₂O) | Relative Second-Order Rate Constant (kA) | Primary Solvation Effect |
| High % MeOH | Lower | Non-specific solvation |
| Increasing % H₂O | Increasing | Increased stabilization of activated complex |
Note: This table illustrates the general trend observed in the solvolysis of esters by morpholine in methanol-water mixtures. The rate constants increase as the water content rises. researchgate.net
The morpholine ring is a common structural motif in organocatalysis, though it often exhibits different reactivity compared to other cyclic amines like pyrrolidine. In enamine catalysis, morpholine-enamines generally show lower reactivity. nih.govfrontiersin.org This reduced nucleophilicity is attributed to two main factors: the electron-withdrawing effect of the ring's oxygen atom, which increases the ionization potential, and the pronounced pyramidalization of the nitrogen atom. nih.govfrontiersin.org
Despite these limitations, new and highly efficient organocatalysts based on the morpholine scaffold have been developed. For instance, β-morpholine amino acids have been successfully used as catalysts in the 1,4-addition (Michael addition) of aldehydes to nitroolefins, yielding products with excellent yields and stereoselectivity. nih.govfrontiersin.org Computational studies of these reactions have elucidated the transition state, explaining the observed efficiency despite the inherent limitations of the morpholine ring in enamine catalysis. nih.govfrontiersin.org The mechanism involves the formation of a morpholine-enamine intermediate, which then attacks the electrophile. nih.govfrontiersin.org
Morpholine derivatives can undergo various oxidation reactions. A common transformation is the oxidation of the nitrogen atom. For example, an organocatalytic approach has been developed for the synthesis of N-acyl morpholines directly from aldehydes. acs.org This method utilizes a surfactant and an oxidant like tert-butyl hydroperoxide (t-BuOOH). acs.org Mechanistic studies suggest a pathway that likely involves the formation of a reactive intermediate that facilitates the acylation of the morpholine nitrogen. acs.org
In other synthetic pathways, the oxidation of intermediate morpholine-containing structures is a key step. For example, the synthesis of certain β-morpholine amino acid catalysts involves an oxidation step using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant to convert a Boc-protected amino alcohol to the corresponding acid. nih.govfrontiersin.org
Molecular Binding Modes and Ligand-Target Interaction Analysis (in vitro and in silico)
While specific binding studies for 4-(6-Ethoxypyridin-3-yl)morpholine are not extensively detailed in public literature, analysis of structurally similar compounds provides significant insight into its potential molecular interactions. The morpholine scaffold is recognized as a valuable pharmacophore that can enhance properties like solubility and target engagement. mdpi.com Computational (in silico) methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how ligands bind to protein targets. biotechnologia-journal.orgchemrxiv.orgirispublishers.commdpi.comresearchgate.net
Studies on other morpholine-substituted derivatives show they can act as potent inhibitors of biological targets such as mTOR and Bcl-2 through specific binding interactions within the active site. mdpi.comnih.gov The geometry, hydrophobicity, and charge of the morpholine complex, along with its ability to form hydrogen bonds, are critical factors that influence the binding mode and affinity. scispace.com
The structure of this compound contains multiple hydrogen bond acceptors: the nitrogen and oxygen atoms of the morpholine ring, the nitrogen of the pyridine (B92270) ring, and the oxygen of the ethoxy group. The molecule lacks a hydrogen bond donor. nih.gov This ability to accept hydrogen bonds is crucial for its interaction with biological targets and for its solubility. mdpi.com
In crystal structures of related morpholine derivatives, the morpholine oxygen is frequently observed participating in hydrogen bonds with water molecules or other hydrogen bond donors. researchgate.net For example, in the crystal structure of 3-Hydroxy-1-[(morpholin-4-yl)methyl]pyridazin-6(1H)-one, molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds. nih.gov The formation of drug-polymer hydrogen bonds is also a key mechanism for stabilizing solid dispersions and improving the dissolution rates of poorly soluble drugs containing hydrogen bonding groups. mdpi.com The presence of ureido-pyrimidone (UPy) units, which form strong quadruple hydrogen bonds, has been used to create self-healing polyurethane hydrogels, demonstrating the power of hydrogen bonding in material science. rsc.org
Non-covalent interactions, such as hydrophobic and π-stacking interactions, are critical for the formation and stability of ligand-target complexes. The pyridine ring of this compound is an aromatic system capable of engaging in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.gov This type of interaction is a significant driving force in the self-assembly of nanomedicines and the binding of drugs to their targets. nih.govnih.gov
Table 2: Potential Molecular Interactions of this compound
| Interaction Type | Structural Moiety Involved | Potential Interacting Partner (in Biological Target) |
| Hydrogen Bond (Acceptor) | Morpholine N, Morpholine O, Pyridine N, Ethoxy O | -OH groups (Ser, Thr, Tyr), -NH groups (Asn, Gln, backbone) |
| π-π Stacking | Pyridine Ring | Aromatic side chains (Phe, Tyr, Trp, His) |
| Hydrophobic Interactions | Ethoxy group, Alkyl portions of morpholine ring | Aliphatic side chains (Ala, Val, Leu, Ile, Met) |
In Vitro and in Silico Biological Evaluation of 4 6 Ethoxypyridin 3 Yl Morpholine Analogues
Kinase Inhibition Profiling
PIM-1 Kinase Inhibition
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases implicated in various cancers through the regulation of cell proliferation and apoptosis. bertin-bioreagent.com Several classes of inhibitors containing pyridine (B92270) and morpholine-like scaffolds have been evaluated for their activity against PIM-1.
One such class is the substituted pyridones. TCS PIM-1 1 , a 3-cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone, is a potent, ATP-competitive inhibitor of PIM-1 kinase with a half-maximal inhibitory concentration (IC₅₀) of 50 nM. caymanchem.com It demonstrates high selectivity for PIM-1 over the related kinases PIM-2 and MEK1/2, where the IC₅₀ values are greater than 20,000 nM.
Another relevant compound is LY294002 , which is well-known as a PI3K inhibitor but also demonstrates activity against PIM-1. nih.govwikipedia.org The structure of LY294002, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, contains a morpholine (B109124) ring. nih.gov The crystal structure of LY294002 in complex with PIM-1 reveals a binding mode that may be general for serine/threonine kinases. medchemexpress.com The hinge region of PIM-1, which is unusual in sequence and conformation, resembles that of phosphatidylinositol 3-kinase, providing a structural basis for this cross-reactivity. medchemexpress.com
Additionally, broader reviews of PIM kinase inhibitors highlight various heterocyclic scaffolds, including pyridine-quinolines and pyrimidines, that have been synthesized and evaluated for their PIM inhibitory activity. nih.gov For instance, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were developed, with one compound showing an IC₅₀ value of 45 nM against PIM-1 kinase. rsc.org
| Compound | Scaffold | PIM-1 IC₅₀ (nM) | Selectivity |
| TCS PIM-1 1 | Substituted Pyridone | 50 | >400-fold vs. PIM-2 & MEK1/2 |
| LY294002 | Chromone | - | Also inhibits PI3K, CK2, GSK3β nih.gov |
| Compound 1 | Pyrazolo[1,5-a]pyrimidine | 45 | - |
PI3Kα Inhibitory Activity
The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making its isoforms, particularly PI3Kα, attractive therapeutic targets. researchgate.net A key pharmacophoric feature for many PI3K inhibitors is a morpholine ring, which forms a crucial hydrogen bond with the hinge region residue Val851 in PI3Kα.
A series of 2-morpholino-6-(3-hydroxyphenyl) pyrimidines has been identified as potent and selective PI3K inhibitors. researchgate.net These compounds, which feature the morpholine-pyrimidine core, show significant potency against class I PI3 kinases in both biochemical and cellular assays. researchgate.net The discovery, synthesis, and structure-activity relationships (SAR) of this chemotype have been described, highlighting the importance of the morpholine moiety for activity. researchgate.net
Similarly, researchers have developed C-2,4,7 tri-substituted pyrido[3,2-d]pyrimidines as dual PI3K/mTOR inhibitors. nih.gov In these analogues, the 4-morpholine group was kept constant due to its critical interaction with the kinase hinge region. Docking studies revealed that the oxygen atom of the morpholine moiety forms a hydrogen bond with Val851 of PI3Kα. nih.gov
Another relevant class of compounds is based on the 7-(morpholin-4-yl) pyrazolo[1,5-a]pyrimidine scaffold. uni.lu While primarily designed as PI3Kδ inhibitors, their activity against PI3Kα was also evaluated to determine selectivity. The inhibitory activity for this series against PI3Kα ranged from over 60 µM down to 1.06 µM. uni.lu
| Compound Class | Scaffold | PI3Kα IC₅₀ | Key Structural Features |
| Phenyl Pyrimidines | 2-Morpholino-6-(3-hydroxyphenyl)pyrimidine | Potent (specific values not in abstract) | Morpholine-pyrimidine core researchgate.net |
| Indole Derivatives | 7-(Morpholin-4-yl) pyrazolo[1,5-a]pyrimidine | 1.06 µM - >60 µM | Morpholine at C7, Indole at C5 uni.lu |
ROR1 Receptor Tyrosine Kinase Inhibition
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an onco-fetal protein that is overexpressed in various cancers, making it a promising therapeutic target. selleckchem.comnih.gov Small molecule inhibitors targeting the intracellular tyrosine kinase domain of ROR1 have been developed.
KAN0439834 is a first-in-class small molecule inhibitor that targets the ROR1 tyrosine kinase domain. nih.govnih.gov Structurally, it is a pyrimidine (B1678525) derivative containing a morpholine group. This compound was shown to induce significant apoptosis in pancreatic cancer cell lines, with half-maximal effective concentration (EC₅₀) values ranging from 250 to 650 nM depending on the cell line. nih.gov In vitro studies confirmed that KAN0439834 inhibits the phosphorylation of ROR1. sigmaaldrich.com
A second-generation inhibitor, KAN0441571C , was subsequently developed with higher cytotoxic potency and a longer half-life in mouse models compared to KAN0439834. nih.gov This compound also effectively dephosphorylated ROR1 and inhibited downstream signaling pathways, including PI3K/AKT/mTOR. nih.gov
| Compound | Target | EC₅₀ (Pancreatic Cancer Cells) | Mechanism of Action |
| KAN0439834 | ROR1 Tyrosine Kinase | 250 - 650 nM | Inhibits ROR1 phosphorylation nih.govsigmaaldrich.com |
| KAN0441571C | ROR1 Tyrosine Kinase | More potent than KAN0439834 | Inhibits ROR1 phosphorylation nih.gov |
MAP4 Kinase Family Inhibition (HGK, MLK1, MLK3)
The Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, which includes HGK (MAP4K4), and the Mixed Lineage Kinase (MLK) subfamily, including MLK1 and MLK3, are involved in stress-signaling pathways.
Research into aminopyrimidine-based kinase inhibitors has identified compounds with a morpholine substituent. One such biaryl-substituted aminopyrimidine, compound 9l , was developed as a potent JNK3 inhibitor. nih.gov As part of its selectivity profiling, it was tested against other kinases and showed no inhibitory activity against MLK1, MLK2, or MLK3 at a concentration of 10 µM. nih.gov
Conversely, a different screening effort identified (4-(5-Chloro-4-(methylamino)pyrimidin-2-ylamino)-3-methoxyphenyl)(morpholino)methanone as an inhibitor of MLK1, with an IC₅₀ of 20.3 nM. sigmaaldrich.com This compound contains both a pyrimidine ring and a morpholine moiety, fitting the structural theme.
| Compound | Scaffold | Target Kinase | In Vitro Activity (IC₅₀) |
| Compound 9l | Biaryl Aminopyrimidine | MLK1, MLK2, MLK3 | No inhibition at 10 µM nih.gov |
| (4-(5-Chloro-4-(methylamino)pyrimidin-2-ylamino)-3-methoxyphenyl)(morpholino)methanone | Aminopyrimidine | MLK1 | 20.3 nM sigmaaldrich.com |
Glycogen Synthase Kinase-3beta (GSK-3β) Inhibition
Glycogen synthase kinase-3 beta (GSK-3β) is a key regulator in numerous signaling pathways, and its aberrant activity is linked to various diseases, including neurodegenerative disorders and cancer. wikipedia.orgsigmaaldrich.com
A structure-based virtual screening followed by high-throughput enzyme screening identified pyrazolo[1,5-a]pyrimidin-7-amine derivatives as potent inhibitors of the GSK3β enzyme. nih.gov These compounds were shown to markedly activate Wnt signaling, a downstream effect of GSK3β inhibition. nih.gov The pyrazolo[1,5-a]pyrimidine core serves as a versatile scaffold for developing inhibitors for various kinases. nih.gov
Furthermore, the promiscuous inhibitor LY294002 , which contains a morpholine ring, has been shown to inhibit GSK3β. nih.gov Affinity chromatography experiments using an immobilized version of LY294002 successfully captured GSK3β from cellular extracts, and this binding was reduced in the presence of excess free inhibitor, confirming it as a direct target. nih.gov
| Compound Class / Name | Scaffold | Target Kinase | In Vitro Effect |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivatives | Pyrazolo[1,5-a]pyrimidine | GSK3β | Strong inhibitory potency nih.gov |
| LY294002 | Chromone | GSK3β | Direct binding and inhibition nih.gov |
RET Tyrosine Kinase and Drug Resistance Mutants
The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase, and its activating fusions or mutations are drivers in certain types of thyroid and lung cancers.
A series of pyrazolo[1,5-a]pyrimidine-7-amines were discovered as potent and selective RET kinase inhibitors. nih.gov These compounds demonstrated strong in vitro anti-RET activity. nih.gov For example, compound WF-47-JS03 (1) from this series was found to be highly efficacious in RET-driven mouse xenograft models. nih.gov The core pyrazolo[1,5-a]pyrimidine scaffold was identified as an attractive starting point for developing RET inhibitors with selectivity against other kinases like KDR. nih.gov In silico docking models were used to guide the optimization of this series, leading to 5-amino pyrazolo[1,5-a]pyrimidines that leveraged interactions with RET-specific residues to improve selectivity. nih.gov
| Compound Class | Scaffold | Target Kinase | Key Findings |
| Pyrazolo[1,5-a]pyrimidine-7-amines | Pyrazolo[1,5-a]pyrimidine | RET | Potent in vitro anti-RET activity and in vivo efficacy. nih.gov |
| 5-Amino pyrazolo[1,5-a]pyrimidines | Pyrazolo[1,5-a]pyrimidine | RET | Improved selectivity over KDR through targeted interactions. nih.gov |
CDK9 Inhibition
While direct studies on 4-(6-ethoxypyridin-3-yl)morpholine are not prominent in the reviewed literature, the inhibition of Cyclin-Dependent Kinase 9 (CDK9) has been a significant area of investigation for structurally related pyridine and morpholine-containing compounds. CDK9 is a key regulator of transcriptional elongation, making it a promising target for cancer therapies, particularly for malignancies driven by transcriptional dysregulation. nih.gov
Research into imidazole[1,2-a]pyridine derivatives identified compounds with a 4-piperidyl morpholine ring that exhibited potent and selective CDK9 inhibitory activity. nih.gov For instance, compound LB-1 was found to have a half-maximal inhibitory concentration (IC₅₀) of 9.22 nM against CDK9. nih.gov This compound demonstrated high selectivity for CDK9 over other cyclin-dependent kinases like CDK1. nih.gov Molecular modeling suggested that the 4-piperidyl morpholine ring adapts to the solvent-exposed area of the ATP binding domain of CDK9. nih.gov
Another class of compounds, 2-anilinopyrimidine derivatives, has also been explored for CDK inhibitory activity. Within this series, compound 5b emerged as a highly potent CDK9 inhibitor with an IC₅₀ of 0.059 µM. mdpi.com Furthermore, certain 4-thiazol-2-anilinopyrimidine derivatives bearing a morpholine group at the para-position of the aniline (B41778) moiety displayed favorable CDK9 inhibitory activity with low nanomolar potencies and good selectivity. acs.org These findings underscore the potential of the morpholine moiety in the design of selective CDK9 inhibitors. The inhibition of CDK9 by these compounds can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc, subsequently inducing apoptosis in cancer cells. nih.gov
Table 1: CDK9 Inhibitory Activity of Selected Analogues
| Compound Class | Specific Analogue | CDK9 IC₅₀ (nM) | Reference |
|---|---|---|---|
| Imidazole[1,2-a]pyridine | LB-1 | 9.22 | nih.gov |
| Imidazole[1,2-a]pyridine | LB-8 | 5.25 | nih.gov |
| Imidazole[1,2-a]pyridine | LB-10 | 3.56 | nih.gov |
| 4-Thiazol-2-anilinopyrimidine | 12u | 7 | acs.org |
| 2-Anilinopyrimidine | 5b | 59 | mdpi.com |
Receptor Modulatory Activities
Analogues containing morpholine and pyridine-like scaffolds have been evaluated for their modulatory effects on cannabinoid receptors CB1 and CB2. The CB2 receptor, in particular, is an attractive therapeutic target for managing inflammation and pain without the psychoactive effects associated with CB1 receptor activation. mdpi.comnih.gov
Studies have identified morpholine-containing compounds as selective CB2 agonists. nih.gov For example, a series of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives, which are structurally related to pyridines, were synthesized and found to exhibit selectivity for the CB2 receptor. nih.gov In a [(³⁵S]-GTPγS) binding assay, these compounds behaved as CB2 receptor agonists. nih.gov
Furthermore, the well-known synthetic cannabinoid agonist (R)-(+)-WIN55212 contains a morpholinylmethyl group, highlighting the compatibility of this moiety with cannabinoid receptor binding. nih.gov More recent research has explored synthetic cannabinoid receptor agonists (SCRAs) based on a quinolin-8-yl ester structure, which includes a morpholine-4-sulfonyl benzoate (B1203000) moiety (QMMSB). uni-saarland.de Additionally, novel N-aryl-2-pyridone-3-carboxamide derivatives have been investigated, with one compound (8d) showing a potent CB2 agonist effect with a half-maximal effective concentration (EC₅₀) of 112 nM, a potency comparable to endogenous agonists. mdpi.com These findings collectively suggest that the morpholine and pyridine-like heterocyclic systems are viable scaffolds for developing selective CB2 receptor agonists.
Table 2: Cannabinoid Receptor Activity of Selected Analogues
| Compound Class | Specific Analogue | Receptor Target | Activity (EC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| N-aryl-2-pyridone-3-carboxamide | 8d | CB2 | EC₅₀ = 112 nM | mdpi.com |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamide | 30 | CB2 | Kᵢ = 23 nM | nih.gov |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamide | 32R | CB2 | Kᵢ = 13 nM | nih.gov |
| Carbazole Derivative | NMP-4 | CB1 | Kᵢ = 12.8 nM | d-nb.info |
Dipeptidyl peptidase-4 (DPP-4) is a well-validated therapeutic target for the management of type 2 diabetes. nih.gov Inhibitors of this enzyme, known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. nih.gov While data on this compound as a DPP-4 inhibitor is not available in the reviewed literature, research on related pyridine-containing structures has shown promise.
A study focused on designing 3-pyridylacetamide derivatives as DPP-4 inhibitors found that these compounds could be potent and selective. nih.gov The design strategy aimed to create a bidentate interaction with the guanidino group of the Arg125 residue in the DPP-4 active site. This led to the discovery of compound 13j, which was identified as a potent and selective DPP-4 inhibitor. nih.gov The research highlights the potential of the pyridine core as a scaffold for developing novel DPP-4 inhibitors. While various heterocyclic systems, including those with pyrazole (B372694) and piperazine, have been successfully developed as DPP-4 inhibitors, the specific contribution of a morpholine ring attached to an ethoxypyridine core remains an area for future investigation. nih.govnih.gov
Table 3: DPP-4 Inhibitory Activity of a Pyridine Analogue
| Compound Class | Specific Analogue | DPP-4 IC₅₀ (nM) | Reference |
|---|
Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines (in vitro)
The morpholine and pyridine moieties are features of many compounds evaluated for their anticancer properties. e3s-conferences.org Although no specific data exists for this compound, numerous studies on its analogues demonstrate significant antiproliferative and cytotoxic effects across various cancer cell lines.
A series of morpholine-substituted quinazoline (B50416) derivatives displayed notable cytotoxic activity. nih.gov Compounds AK-3 and AK-10 were particularly effective against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov Mechanistic studies indicated that these compounds induced cell cycle arrest and apoptosis. nih.gov
Similarly, novel pyrimidine-morpholine hybrids were synthesized and evaluated against MCF-7 and SW480 (colon) cancer cell lines. nih.gov Compound 2g from this series was the most potent, with an IC₅₀ of 5.10 µM in SW480 cells, comparable to the standard drug 5-Fluorouracil. nih.gov This research highlighted that electron-withdrawing groups on the structure enhanced cytotoxic activity. nih.gov Other related heterocyclic systems, such as pyrazolo[4,3-f]quinoline derivatives, have also shown broad and significant inhibition in panels of multiple human cancer cell lines. mdpi.com
Table 4: In Vitro Antiproliferative Activity of Selected Analogues
| Compound Class | Specific Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Morpholine-substituted quinazoline | AK-10 | MCF-7 | 3.15 | nih.gov |
| Morpholine-substituted quinazoline | AK-10 | SHSY-5Y | 3.36 | nih.gov |
| Morpholine-substituted quinazoline | AK-10 | A549 | 8.55 | nih.gov |
| Morpholine-substituted quinazoline | AK-3 | MCF-7 | 6.44 | nih.gov |
| Pyrimidine-morpholine hybrid | 2g | SW480 | 5.10 | nih.gov |
| Pyrimidine-morpholine hybrid | 2g | MCF-7 | 19.60 | nih.gov |
| Pyrazolo[4,3-f]quinoline | 1M | NUGC-3 | <8 | mdpi.com |
Antimicrobial and Antiparasitic Evaluations (in vitro)
The morpholine ring is a key structural component in various compounds designed and tested for antimicrobial and antiparasitic activity.
In the realm of antimicrobial research, certain morpholine derivatives have demonstrated a broad spectrum of action. One study showed high inhibitory action against 82.83% of tested bacterial strains, including various species of Enterococcus, Micrococcus, and Bacillus. researchgate.net Other research has focused on synthesizing new series of morpholine derivatives, such as those derived from Schiff bases, and screening them against bacterial and fungal pathogens.
For antiparasitic applications, morpholine-containing compounds have shown significant potential. A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were assayed against several parasites. researchgate.net Seven compounds in this series showed moderate to very good activity against the blood stage of Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, with the most potent exhibiting an IC₅₀ of 1.0 µM. researchgate.net Some compounds also showed moderate activity against Trypanosoma cruzi and Leishmania donovani. researchgate.net In a separate study, pyrazolylpyrazoline derivatives were evaluated as dual-acting antimalarial and antileishmanial agents, with some compounds showing higher potency against a chloroquine-resistant strain of Plasmodium falciparum than chloroquine (B1663885) itself. nih.gov
Table 5: In Vitro Antimicrobial Activity of Selected Morpholine Analogues
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Derivative 3 | Enterococcus faecium | 3.125 | researchgate.net |
| Derivative 3 | Enterococcus gallinarum | 3.125 | researchgate.net |
| Derivative 5 | Various sensitive strains | 3.125 | researchgate.net |
Table 6: In Vitro Antiparasitic Activity of Selected Morpholine Analogues
| Compound Class | Specific Analogue | Parasite | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Pyrazolyl-morpholine | 10 | T. b. rhodesiense | 1.0 | researchgate.net |
| Pyrazolyl-morpholine | 17 | T. b. rhodesiense | 1.1 | researchgate.net |
| Pyrazolyl-morpholine | 17 | T. cruzi | 9.5 | researchgate.net |
| Pyrazolyl-morpholine | 12 | L. donovani | 5.2 | researchgate.net |
Table of Compounds Mentioned
| Compound Name/Identifier | Chemical Class |
|---|---|
| This compound | Pyridinyl-morpholine |
| LB-1, LB-8, LB-10 | Imidazole[1,2-a]pyridine derivative |
| 12u, 5b, 5d | Anilinopyrimidine derivative |
| (R)-(+)-WIN55212 | Aminoalkylindole |
| QMMSB | Quinolin-8-yl ester derivative |
| 8d | N-aryl-2-pyridone-3-carboxamide |
| 30, 32R | 4-Oxo-1,4-dihydroquinoline-3-carboxamide |
| NMP-4 | Carbazole derivative |
| 13j | 3-Pyridylacetamide derivative |
| AK-3, AK-10 | Morpholine-substituted quinazoline |
| 2g | Pyrimidine-morpholine hybrid |
| 1M, 2E | Pyrazolo[4,3-f]quinoline derivative |
| 10, 12, 14, 17 | Pyrazolyl-morpholine derivative |
Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations of Electronic Structure and Reactivity
There is no specific information available in the searched results regarding quantum chemical calculations performed on 4-(6-Ethoxypyridin-3-yl)morpholine. Such studies, typically using methods like Density Functional Theory (DFT), would be necessary to elucidate its electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential, and reactivity descriptors. While DFT has been used to study other morpholine (B109124) derivatives, these results are not transferable. researchgate.net
Molecular Docking and Scoring Methodologies for Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is used to predict how a ligand like this compound might interact with a protein target. gyanvihar.orgmdpi.com Studies on other morpholine-containing compounds have used software like AutoDock and MOE to predict binding affinities and interactions with various targets, such as mTOR and dihydrofolate reductase. nih.govmdpi.com However, no public records of docking studies specifically targeting this compound against any biological target were found.
Molecular Dynamics Simulations for Binding Conformations
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. For a ligand-protein complex, MD simulations can provide insight into the stability of the binding pose, the flexibility of the complex, and the detailed interactions over time. nih.gov While MD simulations have been successfully applied to understand the binding of other, more complex morpholine derivatives to their targets, no such simulation data has been published for this compound. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model, a dataset of structurally related compounds with measured biological activity is required. There is no indication in the available literature of a QSAR study involving this compound as part of a larger dataset of analogs.
In Silico Prediction of Ligand Efficiency and Lipophilic Efficiency
Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used in drug design to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. nih.govnih.gov These parameters are crucial for optimizing compounds to achieve a balance of properties necessary for a successful drug candidate. nih.gov The calculation of these efficiencies requires potency data (e.g., IC₅₀ or Kᵢ) against a specific biological target. As no such biological data for this compound is available in the searched literature, the calculation of its LE and LipE is not possible.
Future Research Trajectories and Applications of this compound in Chemical Biology
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data specifically focused on the chemical compound this compound. As a result, a detailed analysis of its future research trajectories and applications in chemical biology, as per the requested outline, cannot be substantively fulfilled at this time.
The morpholine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs. nih.govnih.gov Similarly, the pyridine (B92270) ring is a common scaffold in biologically active compounds. The combination of these two fragments in this compound suggests potential for biological activity; however, without specific research, any discussion of its applications would be purely speculative.
The intended sections of this article were to include:
Future Research Trajectories and Applications in Chemical Biology
Role as Building Blocks in Complex Heterocyclic Synthesis:The utility of this compound as a starting material or intermediate for the synthesis of more complex, potentially bioactive heterocyclic structures would have been assessed. The synthesis of morpholine-containing compounds is an active area of chemical research.
Despite extensive searches, no specific studies, patents, or datasets pertaining to 4-(6-ethoxypyridin-3-yl)morpholine in these contexts were identified. The general information available on morpholine (B109124) and pyridine (B92270) derivatives, while substantial, does not provide the specific details required for an in-depth, scientifically accurate article on this particular compound.
Further research and publication in the field are required before a comprehensive report on the future research trajectories and applications of this compound can be compiled.
Q & A
Q. What are the recommended synthetic routes for 4-(6-Ethoxypyridin-3-yl)morpholine, and how can reaction efficiency be optimized?
Answer: A common approach involves coupling 6-ethoxypyridine-3-boronic acid with a morpholine derivative via Suzuki-Miyaura cross-coupling. Key parameters include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–2 mol% loading .
- Solvent system: THF/water (3:1) with Na₂CO₃ as a base at 80–90°C.
- Monitoring: Track reaction progress using TLC (ethyl acetate/hexane, 1:1) or LC-MS.
Alternative routes may involve nucleophilic substitution on halogenated pyridines with morpholine under reflux in DMF .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Spectroscopy:
- Elemental analysis: Compare experimental vs. theoretical C/H/N/O percentages .
Q. What are the typical chemical reactions involving this compound?
Answer:
- Oxidation: Ethoxy groups may oxidize to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄ in acidic conditions) .
- Substitution: Morpholine’s nitrogen can participate in alkylation or acylation reactions .
- Coordination chemistry: Pyridine nitrogen may act as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity or stability of this compound?
Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide medicinal chemistry studies .
- Solvent effects: Use COSMO-RS to model solvation energies and reaction pathways in polar vs. nonpolar solvents .
Q. How do high-pressure conditions affect the crystalline structure of this compound?
Answer:
- Raman/IR spectroscopy under pressure: Monitor vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) to detect phase transitions. Splitting/merging of peaks above 1.7 GPa suggests conformational changes .
- X-ray diffraction (XRD): Resolve pressure-induced lattice distortions (e.g., using diamond anvil cells) .
- Mechanistic insight: Weak van der Waals interactions dominate intermolecular forces, leading to reversible structural changes under stress .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
Answer:
- Multi-technique validation: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare XRD data with computational predictions .
- Dynamic vs. static disorder analysis: For XRD ambiguities, refine models using SHELXL with TWIN/BASF parameters to account for twinning or pseudosymmetry .
- Pressure/temperature studies: Replicate experimental conditions (e.g., ambient vs. high-pressure Raman) to identify artifacts .
Q. What strategies are effective for studying the compound’s stability under varying pH or thermal conditions?
Answer:
- Accelerated stability testing: Incubate samples at 40–60°C and pH 1–13 for 1–4 weeks. Monitor degradation via HPLC .
- Kinetic analysis: Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .
- Degradation product identification: Employ HR-MS/MS to characterize byproducts (e.g., ethoxy group hydrolysis to hydroxyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
